molecular formula C6H2Br2FNO2 B1410476 1,2-Dibromo-3-fluoro-5-nitrobenzene CAS No. 1804933-67-2

1,2-Dibromo-3-fluoro-5-nitrobenzene

Cat. No.: B1410476
CAS No.: 1804933-67-2
M. Wt: 298.89 g/mol
InChI Key: OYUICYSYHARYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. A common synthetic route includes:

    Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron bromide to introduce bromine atoms at specific positions on the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas.

    Nitration: Finally, the fluorinated intermediate

Properties

IUPAC Name

1,2-dibromo-3-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUICYSYHARYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-3-fluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3-fluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dibromo-3-fluoro-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dibromo-3-fluoro-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dibromo-3-fluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dibromo-3-fluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.